molecular formula C22H25N5O3 B2925492 5-[(oxolan-2-yl)methyl]-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1105191-76-1

5-[(oxolan-2-yl)methyl]-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Katalognummer: B2925492
CAS-Nummer: 1105191-76-1
Molekulargewicht: 407.474
InChI-Schlüssel: CNJSILKAONZCJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(oxolan-2-yl)methyl]-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one (CAS 1105191-76-1) is a high-purity chemical compound offered for research applications. With a molecular formula of C22H25N5O3 and a molecular weight of 407.47 g/mol, this complex molecule features a pyrazolopyridine core, a structural motif prevalent in medicinal chemistry . This core structure is functionalized with a tetrahydrofuran (oxolane) ring and a piperazine carboxamide group, a design that enhances the molecule's potential as a biologically active scaffold . Compounds within the pyrazolopyridine class have demonstrated significant research value as targeted modulators of key biological receptors. Specifically, structurally related pyrazolopyridine derivatives have been investigated as allosteric modulators of the M4 muscarinic acetylcholine receptor (mAChR) , a promising target for neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease . Furthermore, other analogs have been developed as potent agonists of the GLP-1 receptor , highlighting the potential of this chemical series in metabolic disease research, including for type 2 diabetes and obesity . The presence of the piperazine moiety in its structure is a key feature often incorporated to optimize pharmacokinetic properties and biological activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

5-(oxolan-2-ylmethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c28-21(26-10-8-23-9-11-26)18-14-25(13-17-7-4-12-30-17)15-19-20(18)24-27(22(19)29)16-5-2-1-3-6-16/h1-3,5-6,14-15,17,23H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJSILKAONZCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)N5CCNCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(oxolan-2-yl)methyl]-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazolo[4,3-c]pyridine core through cyclization reactions. This is followed by the introduction of the piperazine moiety via nucleophilic substitution reactions. The oxolane ring is then attached through a series of condensation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(oxolan-2-yl)methyl]-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

5-[(oxolan-2-yl)methyl]-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 5-[(oxolan-2-yl)methyl]-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the piperazine moiety enhances its binding affinity and selectivity towards certain targets, making it a potent inhibitor in various biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 5-(Oxolan-2-yl)methyl, 7-(piperazine-1-carbonyl) C₂₃H₂₅N₅O₃ 443.48 g/mol Balanced lipophilicity from oxolane; piperazine enhances solubility .
7-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one 5-(2-Methoxyethyl), 7-(furanoyl-piperazine) C₂₆H₂₆N₆O₅ 502.52 g/mol Increased polarity from methoxyethyl; furanoyl group may limit bioavailability .
5-Isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one 5-Isopropyl, 7-(branched acyl-piperazine) C₂₈H₃₇N₅O₃ 491.6 g/mol High lipophilicity due to isopropyl and branched acyl groups .
5-Methyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one 5-Methyl, 7-(arylacetyl-piperazine) C₂₇H₂₇N₅O₃ 469.5 g/mol Arylacetyl group may improve target affinity but reduce metabolic stability .

Pharmacological and Functional Comparisons

  • Phosphodiesterase (PDE) Inhibition :

    • The target compound’s piperazine carbonyl group resembles PDE5 inhibitors like 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 139756-21-1), which binds to the catalytic site via hydrogen bonding .
    • In contrast, 5-Isopropyl-2-phenyl-... (CAS 1040647-12-8) exhibits reduced PDE selectivity due to steric hindrance from its bulky substituents .
  • Antimicrobial Activity: Pyrazolo-pyridinones with thioxo or sulfonyl groups (e.g., 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one) show broad-spectrum antibacterial activity, whereas the target compound’s oxolane group may limit this effect .
  • CNS Modulation: Analogs like [6-(5-Chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate (Imovane) act as sedatives via GABA receptor interactions.

Physicochemical Properties

Property Target Compound 5-Isopropyl Analog 5-Methyl Analog
Molecular Weight 443.48 g/mol 491.6 g/mol 469.5 g/mol
LogP (Predicted) ~2.1 ~3.8 ~2.9
Water Solubility Moderate Low Moderate
Metabolic Stability High (oxolane) Moderate (branched acyl) Low (arylacetyl)

Biologische Aktivität

The compound 5-[(oxolan-2-yl)methyl]-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula: C19H22N4O2
  • Molecular Weight: 342.41 g/mol
  • IUPAC Name: 5-[(oxolan-2-yl)methyl]-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Structural Features

The compound features a pyrazolo-pyridine core that is known for its diverse biological activities. The presence of the piperazine moiety is significant as it often enhances the pharmacological profile of compounds.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of various heterocyclic compounds, including those similar to our target compound. For instance, research indicates that heterocycles can inhibit critical signaling pathways involved in tumor growth and proliferation, such as the PI3K/Akt pathway .

Case Study: Inhibition of Tumor Growth

A study published in December 2023 explored a series of heterocyclic compounds and their effects on cancer cell lines. The results indicated that compounds with a pyrazolo-pyridine structure exhibited significant cytotoxicity against various cancer types by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

Research has shown that derivatives of piperazine exhibit strong antimicrobial properties. A related study demonstrated that piperazine-containing compounds effectively inhibited bacterial growth, suggesting that our compound may also possess similar activity due to its structural components .

Neuropharmacological Effects

The piperazine moiety is associated with various neuropharmacological effects. Compounds containing this structure are often investigated for their potential as anxiolytics or antidepressants. Preliminary in vitro studies suggest that derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of pathogenic bacteria
NeuropharmacologicalModulates neurotransmitter systems

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
5-(1-Aminoethyl)-2-hydroxybenzamidePiperazine derivativeAntimicrobial
2-(4-Methylthiazol-2-yl)phenylacetamideHeterocyclicAnticancer
7-(Piperazine-1-carbonyl)quinolin-2-oneHeterocyclicNeuropharmacological

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-[(oxolan-2-yl)methyl]-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a pyrazolo[4,3-c]pyridine core and introduce the oxolane methyl group via nucleophilic substitution under reflux in ethanol (60–80°C) to ensure regioselectivity .
  • Step 2 : Incorporate the piperazine-1-carbonyl moiety using a coupling reagent (e.g., EDCI/HOBt) in dichloromethane at room temperature, as described for analogous piperazine derivatives .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (ethyl acetate/hexane, 1:4) to remove unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • 1H/13C NMR : Identify the oxolane methyl protons (δ ~3.5–4.0 ppm) and the piperazine carbonyl carbon (δ ~165–170 ppm). Compare with spectra of structurally related pyrazolo-pyridines .
  • IR Spectroscopy : Confirm the presence of the carbonyl group (C=O stretch at ~1680–1720 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (calculated for C22H25N5O3: [M+H]+ = 408.2028) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent), ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to quantify solubility limits .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products. Prioritize storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify discrepancies caused by bioavailability .
  • Metabolite Identification : Use LC-MS/MS to compare in vitro metabolites (hepatocyte incubations) with in vivo plasma samples .
  • Dose Adjustment : Apply allometric scaling based on species-specific clearance rates to reconcile efficacy differences .

Q. How can computational modeling guide the optimization of this compound’s selectivity for target enzymes (e.g., phosphodiesterases)?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the piperazine carbonyl group and enzyme active sites (e.g., PDE4B). Validate with mutagenesis data .
  • QSAR Analysis : Corporate substituent effects (e.g., oxolane vs. tetrahydropyran) on inhibitory potency using partial least squares (PLS) regression .

Q. What experimental design principles should be applied to minimize by-product formation during large-scale synthesis?

  • Methodology :

  • DoE Approach : Use a factorial design to optimize temperature, solvent (e.g., ethanol vs. acetonitrile), and catalyst loading. Prioritize parameters reducing dimerization (common in pyrazolo-pyridines) .
  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing and thermal control, reducing side reactions observed in batch processes .

Q. How can structure-activity relationship (SAR) studies be structured to evaluate the impact of modifying the oxolane or piperazine moieties?

  • Methodology :

  • Analog Synthesis : Replace oxolane with cyclopentyl or tetrahydropyran groups and substitute piperazine with morpholine or homopiperazine. Assess changes in logP and target binding .
  • Biological Assays : Test analogs against a panel of related targets (e.g., kinases, PDEs) to identify selectivity drivers. Use SPR or ITC for binding affinity quantification .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s inhibitory activity against PDE isoforms?

  • Methodology :

  • Assay Standardization : Re-evaluate activity using uniform conditions (e.g., 10 µM ATP, pH 7.4) and recombinant PDE isoforms to eliminate variability .
  • Control Compounds : Include reference inhibitors (e.g., rolipram for PDE4) to benchmark results across studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.